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Compound of Interest

Compound Name: 5-Bromo-7-chloroindoline
CAS No.: 221024-31-3
Cat. No.: B1284858
. J

Executive Summary & Compound Identity

5-Bromo-7-chloroindoline (CAS: 221024-31-3) is a halogenated indoline scaffold.[1] It serves
as a high-value building block because the 5-bromo and 7-chloro positions offer orthogonal
reactivity for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura at C5) and nucleophilic
substitutions, while the indoline nitrogen remains a versatile attachment point.
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Property Detail

IUPAC Name 5-bromo-7-chloro-2,3-dihydro-1H-indole
C

Molecular Formula H
BrCIN

Molecular Weight 232.51 g/mol

230.945 g/mol (

Monoisotopic Mass Br,
Cl)
Appearance Off-white to pale brown solid

Soluble in DMSO, Methanol, Ethyl Acetate,

Synthesis & Isolation Context

To understand the purity profile, one must recognize the synthesis origin. This compound is
typically generated via the hydrolysis of 1-(5-bromo-7-chloroindoline-1-yl)ethan-1-one or the
reduction of the corresponding indole.

Synthesis Workflow (Graphviz)

The following diagram illustrates the standard isolation pathway, highlighting critical control
points for spectroscopic verification.
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Isolation Purification

(Column Chrom. or Recryst.)
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Caption: Synthesis pathways for 5-Bromo-7-chloroindoline showing direct reduction and
hydrolysis routes.

Mass Spectrometry (MS) Data

The mass spectrum of 5-Bromo-7-chloroindoline is dominated by the unique isotopic
signature of the Bromine (50:50) and Chlorine (75:25) combination. This 3:4:1 pattern is the
primary diagnostic for identity confirmation.

Isotopic Abundance & Pattern

For the ion [M+H]

e Br+

ClI (M): Relative Intensity ~75%
e Br+

CIAND

Br +

Cl (M+2): Relative Intensity ~100% (Base Peak)
e Br+

Cl (M+4): Relative Intensity ~25%
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Relative
lon Species m/z (Calculated) Abundance Assignment
(Approx)
Br,
[M+H] 231.95 75%
Cl isotope
Mixed isotopes (
[M+H+2] 233.95 100% Br/
Cl dominant)
Br,
[M+H+4] 235.95 25%
Cl isotope

Fragmentation Logic (Graphviz)

In ESI-MS/MS, the indoline core typically fragments via loss of the halogen atoms or ring

opening.

[M+H]+
m/z 232/234/236

[M-Br]+
Loss of Bromine (79/81)

[M-CIJ+
Loss of Chlorine (35/37)

urther fragmentation

Indoline Core
m/z ~118
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Caption: Predicted ESI-MS fragmentation pathway for halogenated indoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the asymmetry introduced by the 5,7-substitution pattern.
The 7-position chlorine is ortho to the indoline nitrogen, while the 5-position bromine is para to
the nitrogen.

H NMR Data (400 MHz, CDCI )

Note: Chemical shifts (

) are referenced to TMS (0.00 ppm) or CHCI

residual (7.26 ppm).
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Shift ( Coupling (
Position Multiplicity Integration Lodi
ppm) Hz) S

Assignment

Meta-
coupling to H-
6; deshielded
by Br.

H-4 7.28-7.32 Doublet (d) 1H

Meta-
coupling to H-
4; shielded
relative to H-
4 due to

H-6 7.10-7.15 Doublet (d) 1H

position.

Exchangeabl

e; shift varies
N-H 4.00 - 5.50 Broad Singlet  1H - with

concentration

/solvent.

Adjacent to
H-2 3.55-3.65 Triplet (t) 2H Nitrogen
(deshielded).

_ Benzylic
H-3 3.05-3.15 Triplet (t) 2H
protons.

Key Diagnostic Feature: The aromatic region will show only two signals appearing as small
doublets (meta-coupling). If you see large doublets (

Hz), the substitution pattern is incorrect (e.g., 4,5 or 5,6 substitution).

C NMR Data (100 MHz, CDCI )

e Aromatic Carbons: ~150.0 (C-7a, attached to N), ~135.0 (C-3a), ~130.0 (C-4), ~128.0 (C-6),
~115.0 (C-7, C-Cl), ~110.0 (C-5, C-Br).

 Aliphatic Carbons: ~48.0 (C-2), ~29.5 (C-3).
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Infrared Spectroscopy (IR)

IR is useful for confirming the secondary amine and the absence of the carbonyl group (if
synthesized from the amide).

Frequency (cm

Vibration Mode Significance

)

Sharp/Medium band; confirms
3350 - 3420 N-H Stretch )

free amine.

Aliphatic CH
2850 - 2950 C-H Stretch

of the indoline ring.

) Benzene ring breathing

1580 - 1610 C=C Aromatic

modes.
1460 - 1480 C-H Bend Methylene deformation.

Characteristic "Fingerprint”
600 - 800 C-Br/C-Cl

halo-arene bands.

Experimental Validation Protocol

To validate a batch of 5-Bromo-7-chloroindoline, follow this logic flow:
o Check Appearance: Must be solid (pale). Dark oil suggests oxidation to indole.

e Run LC-MS: Look for the 3:4:1 isotopic cluster at m/z 232/234/236. A single peak indicates
dehalogenation.

e Run

H NMR: Verify the integration of aliphatic protons (2:2) and aromatic protons (1:1).

o Pass Criteria: Two clear meta-coupled aromatic doublets.

o Fail Criteria: Presence of aldehyde peaks (~10 ppm) or ethyl group signals (if hydrolysis of
N-ethyl/acetyl was incomplete).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1284858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

e Patent AU2020381792A1. Rock inhibitor, preparation method therefor and use thereof.
(Describes the synthesis and hydrolysis of 1-(5-bromo-7-chloroindoline-1-yl)ethan-1-one).

e Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.
Springer, 2009. (Reference for general substituent effects on NMR shifts).

e ChemicalBook. 5-Bromo-7-chloroindoline Product Entry. (CAS verification).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS 221024-31-3: 5-Bromo-7-chloro-2,3-dihydro-1H-indole [cymitquimica.com]
e 2. 5-BroMo-7-chloroindoline | 221024-31-3 [m.chemicalbook.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of 5-Bromo-7-chloroindoline]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1284858#spectroscopic-data-for-5-bromo-7-
chloroindoline-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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